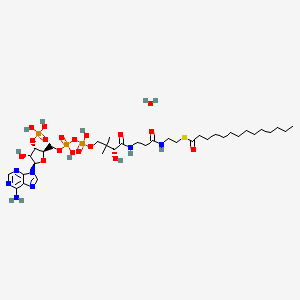

Myristoyl Coenzyme A (hydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Myristoyl Coenzyme A (hydrate) est un dérivé de la coenzyme A qui contient l'acide gras à longue chaîne, l'acide myristique. Il sert de substrat dans la myristoylation des protéines, un processus catalysé par l'enzyme N-myristoyltransférase. Ce processus implique le transfert du groupe myristoyle au résidu glycine à l'extrémité amino-terminale de la protéine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Myristoyl Coenzyme A (hydrate) peut être synthétisé en combinant la coenzyme A avec l'acide myristique. La réaction implique généralement l'activation de l'acide myristique pour former le myristoyl adénylate, qui réagit ensuite avec la coenzyme A pour former le myristoyl coenzyme A. Ce processus est catalysé par l'enzyme acyl-CoA synthétase dans des conditions spécifiques .

Méthodes de production industrielle : La production industrielle de Myristoyl Coenzyme A (hydrate) implique la synthèse à grande échelle de la coenzyme A et de l'acide myristique, suivie de leur couplage enzymatique ou chimique. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final .

Types de réactions :

Myristoylation : Myristoyl Coenzyme A (hydrate) subit une myristoylation, où le groupe myristoyle est transféré au résidu glycine N-terminal des protéines.

Synthèse de novo du phosphatidylinositol : Il agit comme un substrat dans la synthèse du phosphatidylinositol.

Réactifs et conditions courantes :

Principaux produits :

Protéines myristoylées : Les produits principaux des réactions de myristoylation sont les protéines myristoylées, qui ont une activité et une localisation modifiées dans la cellule.

4. Applications de la recherche scientifique

Myristoyl Coenzyme A (hydrate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme substrat dans les études de métabolisme lipidique et de cinétique enzymatique.

5. Mécanisme d'action

Myristoyl Coenzyme A (hydrate) exerce ses effets par le processus de myristoylation. L'enzyme N-myristoyltransférase catalyse le transfert du groupe myristoyle du myristoyl coenzyme A au résidu glycine N-terminal des protéines cibles. Cette modification augmente les interactions protéine-protéine et affecte la localisation sous-cellulaire des protéines modifiées. Le processus de myristoylation est essentiel au bon fonctionnement de nombreuses protéines cellulaires et voies de signalisation .

Composés similaires :

Palmitoyl Coenzyme A : Similaire au myristoyl coenzyme A, mais contient l'acide gras à longue chaîne, l'acide palmitique.

Stéaroyl Coenzyme A : Contient l'acide gras à longue chaîne, l'acide stéarique.

Oléoyl Coenzyme A : Contient l'acide gras insaturé, l'acide oléique.

Unicité : Myristoyl Coenzyme A (hydrate) est unique en raison de son rôle spécifique dans la myristoylation des protéines, ce qui est une modification post-traductionnelle critique. Contrairement aux autres dérivés de la coenzyme A à chaîne acylée, le myristoyl coenzyme A cible spécifiquement le résidu glycine N-terminal des protéines, ce qui le rend essentiel à la régulation de la fonction des protéines et de la signalisation .

Applications De Recherche Scientifique

Myristoyl Coenzyme A (hydrate) has a wide range of applications in scientific research:

Mécanisme D'action

Myristoyl Coenzyme A (hydrate) exerts its effects through the process of myristoylation. The enzyme N-myristoyltransferase catalyzes the transfer of the myristoyl group from myristoyl coenzyme A to the N-terminal glycine residue of target proteins. This modification increases protein-protein interactions and affects the subcellular localization of the modified proteins. The myristoylation process is essential for the proper functioning of many cellular proteins and signaling pathways .

Comparaison Avec Des Composés Similaires

Palmitoyl Coenzyme A: Similar to myristoyl coenzyme A, but contains the long-chain fatty acid palmitic acid.

Stearoyl Coenzyme A: Contains the long-chain fatty acid stearic acid.

Oleoyl Coenzyme A: Contains the unsaturated fatty acid oleic acid.

Uniqueness: Myristoyl Coenzyme A (hydrate) is unique due to its specific role in protein myristoylation, which is a critical post-translational modification. Unlike other fatty acyl coenzyme A derivatives, myristoyl coenzyme A specifically targets the N-terminal glycine residue of proteins, making it essential for the regulation of protein function and signaling .

Propriétés

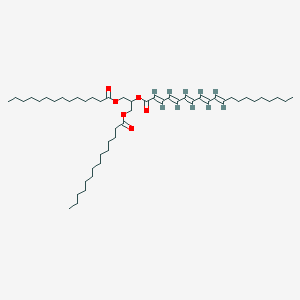

Formule moléculaire |

C35H64N7O18P3S |

|---|---|

Poids moléculaire |

995.9 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate |

InChI |

InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30+,34-;/m1./s1 |

Clé InChI |

YLDPGEHCCNTXHN-NXHBBHECSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |

SMILES canonique |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)

![4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B10799287.png)

![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)

![1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one](/img/structure/B10799329.png)